molecular formula C13H15ClO3 B8400257 5-Chloro-2-(tetrahydro-pyran-4-yl-methoxy)-benzaldehyde

5-Chloro-2-(tetrahydro-pyran-4-yl-methoxy)-benzaldehyde

Cat. No.: B8400257
M. Wt: 254.71 g/mol
InChI Key: OQEIRXXJHUEQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(tetrahydro-pyran-4-yl-methoxy)-benzaldehyde is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-2-(oxan-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C13H15ClO3/c14-12-1-2-13(11(7-12)8-15)17-9-10-3-5-16-6-4-10/h1-2,7-8,10H,3-6,9H2

InChI Key

OQEIRXXJHUEQSE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chlorosalicylaldehyde (5.0 g, 32 mmol), toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester (8.6 g, 32 mmol) and K2CO3 (9.5 g, 68.8 mmol) in DMF (50 mL) was heated at 75° C. overnight. After cooled to room temperature, the mixture was poured into water. The aqueous phase was extracted with EtOAc twice. The combined organic phases were washed with water and brine, dried and concentrated. The residue was purified by column chromatography to give the title compound (7.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
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Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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